molecular formula C7H11N3O B1355131 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one CAS No. 344259-15-0

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one

Cat. No. B1355131
M. Wt: 153.18 g/mol
InChI Key: COWPKEBMVDXJMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2-aminoethyl group is likely attached to one of the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Similar compounds are often solid at room temperature, and they may be soluble in water or organic solvents .

Scientific Research Applications

Chemical Synthesis

  • 2-Cyanopyridazin-3(2H)-ones, including 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, are effective and chemoselective electrophilic cyanating agents, useful for N-, S-, or C-cyanation of a variety of nucleophiles in both water and tetrahydrofuran (Kim et al., 2005).

Biological Activity

  • Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a related compound, show antiradical activity against DPPH and ABTS radicals, highlighting potential therapeutic applications (Kulakov et al., 2018).

Heterocyclic Chemistry

  • Research on the chemistry of pyrimido[1,2‐B]pyridazinones, which are structurally similar to 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, provides insights into the reactivity and potential applications of these heterocyclic compounds in chemical synthesis (Mátyus et al., 1988).

Molecular Structure

  • The study of simple pyridazin-3(2H)-ones, including 6-methylpyridazin-3(2H)-one, reveals insights into their molecular structures, which are crucial for understanding their chemical behavior and potential applications (Blake & Mcnab, 1996).

Pyridazine Derivatives

  • Novel derivatives of 2-alkyl 6-substituted pyridazin-3(2H)-ones have been synthesized and screened as COX inhibitors, analgesic, and anti-inflammatory agents. This suggests potential pharmaceutical applications of compounds structurally related to 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one (Loksha & Abd-Alhaseeb, 2020).

Corrosion Inhibition

  • Pyridazine compounds, including derivatives of 6-methylpyridazin-3(2H)-one, have been studied for their role in inhibiting steel corrosion in acidic environments, demonstrating their potential application in industrial corrosion protection (Bouklah et al., 2006).

Organocatalysis

  • 2-Aminopyridine derivatives, closely related to 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, have been used as organocatalysts in the synthesis of various therapeutically and industrially important arenes and heteroarenes (Maheswari et al., 2020).

Safety And Hazards

As with any chemical compound, handling “2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one” would likely require standard safety precautions, such as avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Pyridazine derivatives are a topic of ongoing research in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(2-aminoethyl)-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWPKEBMVDXJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518237
Record name 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one

CAS RN

344259-15-0
Record name 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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